molecular formula C11H16ClN3OS B7898062 [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol

Cat. No.: B7898062
M. Wt: 273.78 g/mol
InChI Key: YOYPKOFKAGWUCL-UHFFFAOYSA-N
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Description

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a chloro and a methylsulfanyl group, and a piperidine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrimidine ring followed by the introduction of the chloro and methylsulfanyl groups. The piperidine ring is then constructed and attached to the pyrimidine ring, and finally, the methanol group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-formaldehyde or [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-carboxylic acid.

Scientific Research Applications

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrimidine and piperidine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a chloro and a methylsulfanyl group on the pyrimidine ring, along with the piperidine and methanol groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

IUPAC Name

[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)5-10(14-11)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYPKOFKAGWUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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